
3-(5-Chloro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)phenol, also known as 5-chloro-2-methoxy-phenol or CMOP, is a phenolic compound of the phenol family. It is a colorless solid with a melting point of 55-56°C, and a molecular weight of 182.56 g/mol. CMOP is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a disinfectant, insecticide, and preservative.
Mechanism of Action
CMOP is believed to act by disrupting the metabolic pathways of microorganisms and insects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It also has antifungal and insecticidal properties, and it has been shown to be effective against a variety of insect pests.
Biochemical and Physiological Effects
CMOP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and antimicrobial properties. In addition, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The primary advantages of using CMOP in laboratory experiments include its low cost, its availability, and its wide range of applications. It is also relatively easy to synthesize and use in experiments. The primary limitation of CMOP is its potential toxicity. It is important to use the compound in a safe and controlled manner.
Future Directions
The potential applications of CMOP are still being explored. Future research could focus on its use as an antioxidant, an antimicrobial agent, and a preservative. It could also be studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, further research could focus on its potential use as an insecticide and a disinfectant. Finally, CMOP could be studied for its potential use in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Methods
CMOP is typically synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction yields 2-methoxy-5-chlorobenzohydrazide. In the second step, the hydrazide is reacted with sodium hydroxide or potassium hydroxide in an aqueous solution, yielding CMOP.
Scientific Research Applications
CMOP has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used as an antioxidant, an antimicrobial agent, and a preservative. CMOP has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, it has been investigated as an insecticide and as a disinfectant.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICBOTGWPOHQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683566 |
Source


|
| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-40-8 |
Source


|
| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

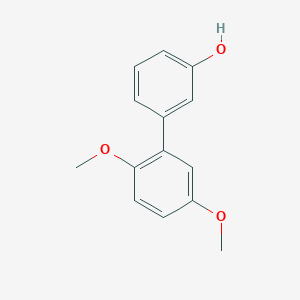

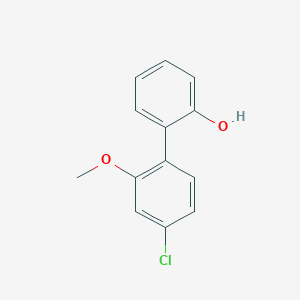
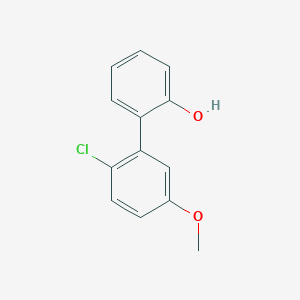
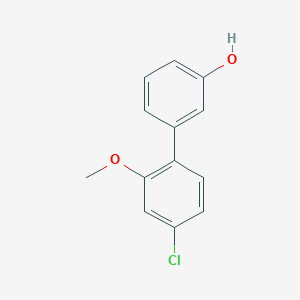


![4-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370400.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)
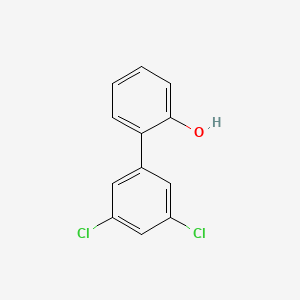
![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)

